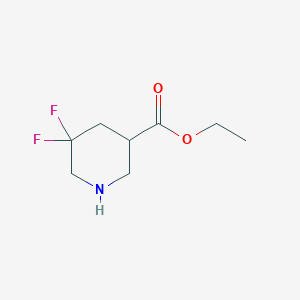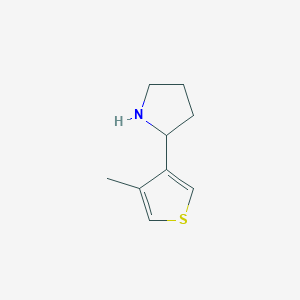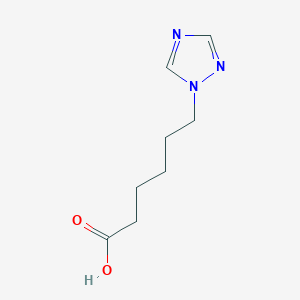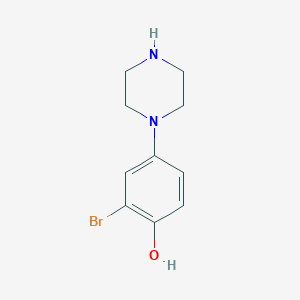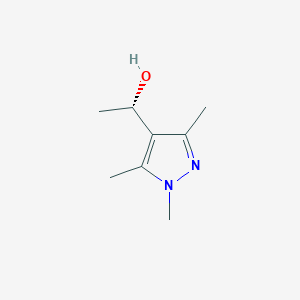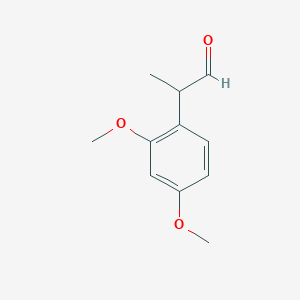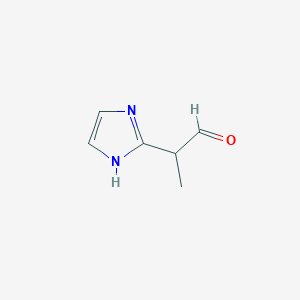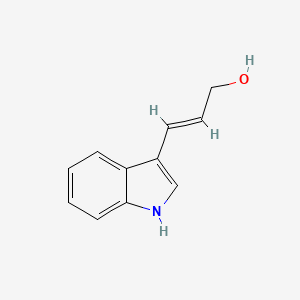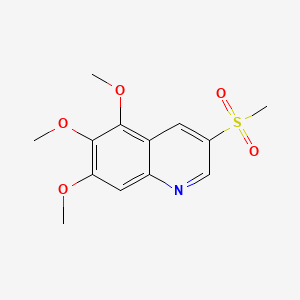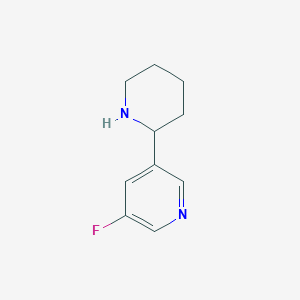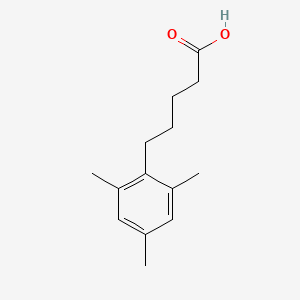![molecular formula C9H15Cl B13608022 1-(Chloromethyl)bicyclo[2.2.2]octane CAS No. 66618-90-4](/img/structure/B13608022.png)
1-(Chloromethyl)bicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)bicyclo[222]octane is an organic compound with the molecular formula C9H15Cl It is a bicyclic structure featuring a chloromethyl group attached to a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the chloromethylation of bicyclo[2.2.2]octane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)bicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons or other reduced compounds
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.2]octane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Similar bicyclic structure with a nitrogen atom, used in medicinal chemistry and as a catalyst.
Bicyclo[2.2.2]octane Derivatives: Various derivatives with different functional groups, used in materials science and organic synthesis.
Uniqueness
1-(Chloromethyl)bicyclo[2.2.2]octane is unique due to its chloromethyl functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives. Its rigid bicyclic structure also provides distinct steric and electronic properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
66618-90-4 |
|---|---|
Molekularformel |
C9H15Cl |
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
1-(chloromethyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Cl/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
InChI-Schlüssel |
YKSXILUTMOSRKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
